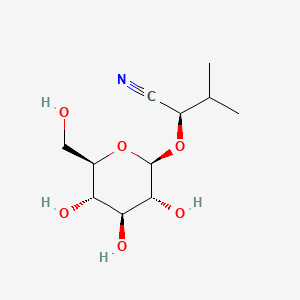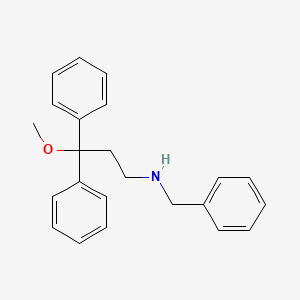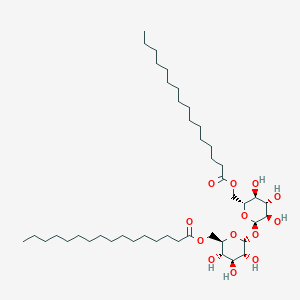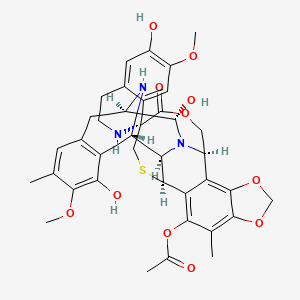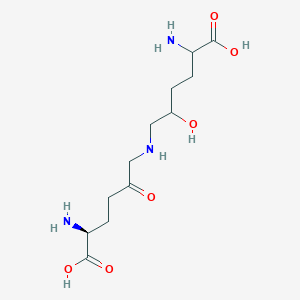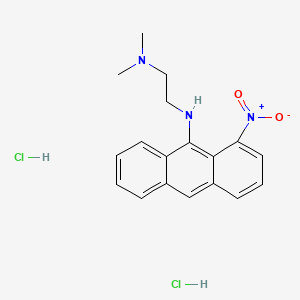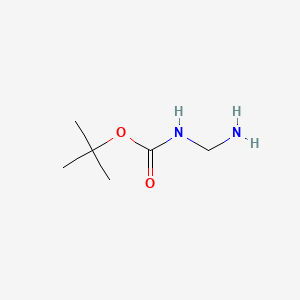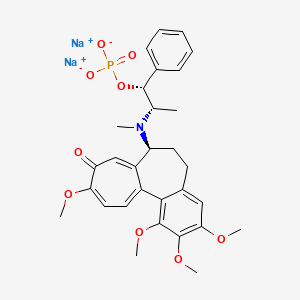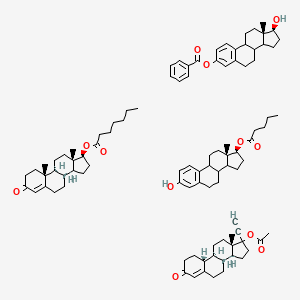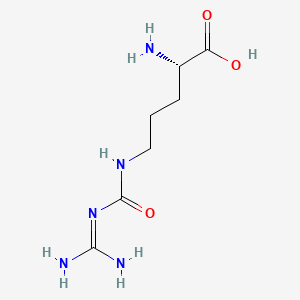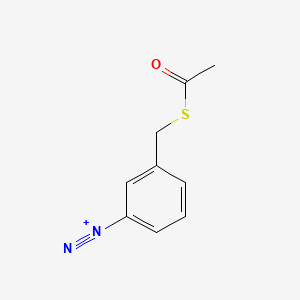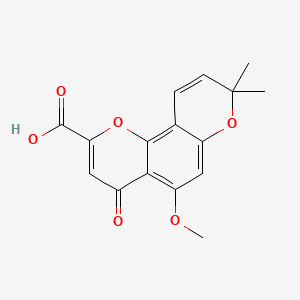
Perforatic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perforatic acid is a compound that is not widely recognized or studied. There seems to be some confusion with the term “Perforatic acid” as it is not a standard or commonly used term in chemistry. The search results suggest that it might be a misspelling or confusion with “Performic acid” or "Peracetic acid" .
Molecular Structure Analysis
Performic acid is an organic compound with the formula CH2O3 . It is an unstable colorless liquid which can be produced by mixing formic acid with hydrogen peroxide .Chemical Reactions Analysis
Performic acid is known for its strong oxidizing properties. It is used for cleaving disulfide bonds in protein mapping, as well as for epoxidation, hydroxylation, and oxidation reactions in organic synthesis .Physical And Chemical Properties Analysis
Performic acid is a colorless liquid soluble in water, alcohols, ether, benzene, chloroform, and other organic solvents . Its strong oxidizing properties are used for various chemical reactions . It has a molar mass of 62.024 g·mol −1 and a boiling point of 50 °C (at 13.3 kPa; 90% pure acid) .Aplicaciones Científicas De Investigación
Chromones in Harrisonia Perforata
Perforatic acid, along with other chromones, was identified in the branches of Harrisonia perforata. These compounds demonstrated potential antimycobacterial and antiplasmodial activities, contributing to the plant's medicinal value (Tuntiwachwuttikul et al., 2006).
Hyaluronic Acid in Tympanic Membrane Wound Healing
Research has focused on hyaluronic acid (a different compound from perforatic acid) for repairing tympanic membrane perforations. Its properties were found to accelerate wound closure and improve the quality of the neo-membrane, highlighting its significance in otolaryngology (Teh et al., 2012).
Acidic Environment's Effect on Dental Materials
A study examined the impact of acidic environments on dental repair materials, such as mineral trioxide aggregate, when used for perforation repairs. This research is crucial for improving dental repair techniques in varying pH conditions (Hashem & Amin, 2012).
Perforin/Granzyme Cell Death Pathway
Perforin, a pore-forming protein used by cytotoxic lymphocytes, plays a critical role in immune surveillance. Understanding its mechanism is vital for insights into immune responses and potential therapeutic applications (Trapani & Smyth, 2002).
Perforin Trafficking and Immune Cell Protection
Research on perforin's trafficking and protection mechanisms in immune cells is essential to understand how these cells safeguard against their own cytotoxic proteins. This has implications for immunological research and therapy development (Lopez et al., 2012).
Perforin Glycosylation and Immune Function
Studies on the glycosylation of perforin have shown its importance in maintaining immune cell safety and regulating perforin activation. This is crucial for understanding immune responses and developing immune-related therapies (House et al., 2017).
Perforin Inhibitor Delivery
Investigating methods for delivering perforin inhibitors effectively to specific cells, such as using LAT1-mediated targeted delivery, is significant for treating diseases where perforin plays a role, like certain immune disorders (Huttunen et al., 2016).
Safety And Hazards
Propiedades
Número CAS |
94736-67-1 |
|---|---|
Nombre del producto |
Perforatic acid |
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
5-methoxy-8,8-dimethyl-4-oxopyrano[2,3-h]chromene-2-carboxylic acid |
InChI |
InChI=1S/C16H14O6/c1-16(2)5-4-8-10(22-16)7-11(20-3)13-9(17)6-12(15(18)19)21-14(8)13/h4-7H,1-3H3,(H,18,19) |
Clave InChI |
CYENPHRRKQQAOP-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C |
SMILES canónico |
CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C |
Sinónimos |
5-methoxy-8,8-dimethyl-4-oxo-4H,8H-benzo(1,2-b:3,4-b)dipyran-2-carboxylic acid perforatic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



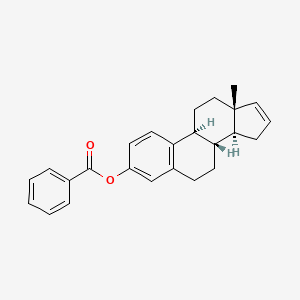
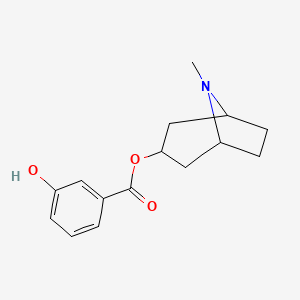
![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)
